molecular formula C12H22N2O4S B1397952 3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester CAS No. 1257293-65-4

3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester

Cat. No. B1397952
M. Wt: 290.38 g/mol
InChI Key: VTLZFUQRXCVISU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester” is a chemical substance with the CAS number 1257293-65-4 . It’s available for purchase from various chemical suppliers .

Scientific Research Applications

Synthesis of Enantiopure Azetidine Derivatives

Researchers have developed methods for the synthesis of enantiopure azetidine-2-carboxylic acids, which are valuable in studying the influence of conformation on peptide activity. For instance, the creation of amino acid-azetidine chimeras has been achieved through modifications of azetidine derivatives. These chimeras serve as tools in peptide research, illustrating the compound's utility in understanding peptide structure-function relationships (Sajjadi & Lubell, 2008).

Cytotoxic Activity in Cancer Research

Some derivatives of azetidine-2-carboxylic acid tert-butyl ester have been synthesized and evaluated for their cytotoxic activity against cancer cells. This research indicates the potential for these compounds to be used in the development of new anticancer agents. For example, studies have shown that certain azetidine derivatives exhibit specific cytotoxic properties against malignant cells, highlighting their relevance in cancer research (Potoročina et al., 2009).

Advanced Synthetic Techniques

The development of advanced synthetic techniques for azetidine derivatives has implications for the broader field of organic synthesis. Protected 3-haloazetidines, for example, have been prepared on a gram scale, demonstrating the feasibility of synthesizing high-value azetidine-3-carboxylic acid derivatives for various applications (Ji, Wojtas, & Lopchuk, 2018).

Antimicrobial Evaluation

Compounds related to thiomorpholine carboxylate have been synthesized and evaluated for their antimicrobial properties. This research contributes to the understanding of how structural variations in azetidine derivatives can impact their biological activity, potentially leading to new antimicrobial agents (Nagavelli et al., 2014).

properties

IUPAC Name

tert-butyl 3-(1,1-dioxo-1,4-thiazinan-4-yl)azetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O4S/c1-12(2,3)18-11(15)14-8-10(9-14)13-4-6-19(16,17)7-5-13/h10H,4-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTLZFUQRXCVISU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(C1)N2CCS(=O)(=O)CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester

Synthesis routes and methods

Procedure details

To a refluxing solution of 3-aminoazetidine-1-carboxylic acid tert-butyl ester (10.0 g, 58.1 mmol) in EtOH (50 mL) was added drop wise a solution of divinyl sulfone (5.9 mL, 6.86 g, 58.1 mmol) in EtOH (50 mL) The resulting mixture was stirred at reflux for 15.5 h, cooled to room temperature and concentrated in vacuo. The resulting beige solid was triturated with Et2O, affording the title compound as a white solid (10.8 g, 64%). 1H NMR (CDCl3, 300 MHz): δ 3.97 (dd, J=8.8, 7.1 Hz, 2H); 3.76 (dd, J=8.8, 7.1 Hz, 2H); 3.36-3.26 (m, 1H); 3.13-3.05 (m, 4H); 2.90-2.83 (m, 4H); 1.44 (s, 9H).
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
5.9 mL
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Yield
64%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester
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3-(1,1-Dioxo-1-thiomorpholine-4-YL)azetidine-1-carboxylic acid tert-butyl ester

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